2-(4-Methoxybenzyl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]morpholine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)8-12-9-13-6-7-15-12/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
OFXHUYLLJDWILQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CNCCO2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Methoxybenzyl Morpholine and Its Core Structure
Direct Synthesis Strategies for the 2-(4-Methoxybenzyl)morpholine Scaffold
Direct synthesis strategies offer the advantage of introducing the desired 4-methoxybenzyl group at an early and integral stage of the synthetic sequence.
A plausible, though not explicitly detailed in the provided results, synthetic route would involve the reaction of a 1,2-amino alcohol with a suitable 4-methoxybenzyl-containing electrophile. For instance, the reaction of an aminoethanol derivative with a 4-methoxybenzyl halide or a related compound could lead to the formation of the N-(4-methoxybenzyl)ethanolamine intermediate. Subsequent intramolecular cyclization, often acid-catalyzed, would yield the desired 2-substituted morpholine (B109124). This general strategy is a common approach for constructing substituted morpholines. nih.gov
Another direct approach involves the reduction of a morpholin-3,5-dione precursor. For example, 2-[α-(2-methoxyphenoxy)-benzyl]-4-methylmorpholin-3,5-dione can be reduced using a powerful reducing agent like lithium aluminium hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). prepchem.com This reaction, followed by an acidic workup, yields the corresponding morpholine hydrochloride. prepchem.com A similar strategy could be envisioned for the synthesis of this compound, starting from the appropriate 2-(4-methoxybenzyl)morpholin-3,5-dione.
Achieving stereocontrol in the synthesis of 2-substituted morpholines is crucial, as the stereochemistry often dictates biological activity. Several stereoselective methods have been developed for the synthesis of substituted morpholines that could be adapted for this compound.
One such method involves a palladium-catalyzed hydroamination reaction. rsc.org This approach starts with a carbamate-protected aziridine, which is selectively opened by an unsaturated alcohol nucleophile in the presence of a Lewis acid catalyst. rsc.org The resulting aminoalkene then undergoes a palladium-catalyzed hydroamination to form the morpholine ring as a single diastereomer in excellent yield. rsc.org By choosing an appropriate unsaturated alcohol containing the 4-methoxybenzyl moiety, this method could provide a stereoselective route to this compound.
Another strategy focuses on the stereoselective synthesis of trans-2,5-disubstituted morpholines starting from enantiomerically pure epoxides and amino alcohols. acs.org The reaction of an enantiopure epoxide with an amino alcohol, followed by selective N-tosylation and subsequent cyclization, can yield the desired morpholine derivative. acs.org The choice of the epoxide and amino alcohol would determine the final substitution pattern, and this method could be tailored for the synthesis of enantiopure this compound derivatives.
Furthermore, a concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed using a Pd-catalyzed carboamination reaction of O-allyl ethanolamines with aryl or alkenyl halides. nih.gov This modular approach allows for variation in the substituents on the morpholine ring and provides access to enantiomerically pure products. nih.gov
| Stereoselective Method | Key Reaction | Starting Materials | Potential for this compound Synthesis |
| Palladium-Catalyzed Hydroamination rsc.org | Intramolecular hydroamination of an aminoalkene | Carbamate-protected aziridine, unsaturated alcohol | Use of an unsaturated alcohol containing the 4-methoxybenzyl group. |
| Epoxide Ring Opening acs.org | Nucleophilic opening of an epoxide by an amino alcohol | Enantiopure epoxide, amino alcohol | Selection of an appropriate epoxide and amino alcohol to introduce the 4-methoxybenzyl substituent. |
| Palladium-Catalyzed Carboamination nih.gov | Intramolecular carboamination of an O-allyl ethanolamine | N-protected amino alcohol, allyl bromide, aryl/alkenyl halide | Use of an aryl halide with a 4-methoxybenzyl group. |
General Morpholine Ring Formation Methodologies Applicable to this compound
Several general methodologies for constructing the morpholine ring can be adapted to synthesize this compound by using appropriately substituted starting materials.
Annulation reactions provide a powerful tool for the construction of heterocyclic rings. A notable example is the reaction of β-heteroatom amino compounds with vinyl sulfonium (B1226848) salts. nih.govbris.ac.uk This method allows for the synthesis of morpholines, thiomorpholines, and piperazines. nih.govbris.ac.uk In the context of this compound, a suitably substituted β-amino alcohol containing the 4-methoxybenzyl group could be reacted with a vinyl sulfonium salt to achieve the desired morpholine ring system.
Intramolecular cyclization is another fundamental strategy. researchgate.netyoutube.com A common approach involves the reaction of a 1,2-amino alcohol with chloroacetyl chloride to form an intermediate, which is then cyclized under basic conditions to a morpholinone. researchgate.net Subsequent reduction of the morpholinone yields the morpholine. This two-step process can be adapted by starting with an amino alcohol that already bears the 4-methoxybenzyl substituent. chemrxiv.org
More recently, a green and efficient one or two-step protocol has been developed for the conversion of 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide. chemrxiv.orgorganic-chemistry.orgchemrxiv.orgnih.gov This method is notable for its ability to achieve selective monoalkylation of primary amines. chemrxiv.orgchemrxiv.orgnih.gov
| Annulation/Cyclization Method | Key Reagents | Intermediate | Applicability to this compound |
| Vinyl Sulfonium Salt Annulation nih.govbris.ac.uk | Vinyl sulfonium salt | Not specified | Use of a β-amino alcohol with a 4-methoxybenzyl substituent. |
| Chloroacetyl Chloride Cyclization researchgate.net | Chloroacetyl chloride, base | Morpholinone | Starting with a 1,2-amino alcohol bearing a 4-methoxybenzyl group. |
| Ethylene Sulfate Protocol chemrxiv.orgorganic-chemistry.orgchemrxiv.orgnih.gov | Ethylene sulfate, tBuOK | Zwitterionic monoalkylation product | Starting with a 1,2-amino alcohol containing a 4-methoxybenzyl group. |
1,2-Amino alcohols are fundamental building blocks for morpholine synthesis. researchgate.net The reaction of a 2-aminoethanol with an aryl-bromomethyl-ketone can lead to a hydroxyaminoketone intermediate that spontaneously cyclizes to form the morpholine ring. nih.gov The synthesis of 2,2,4-substituted morpholines has been achieved through this pathway. nih.gov To synthesize this compound, one could envision reacting an appropriate amino alcohol with a ketone bearing the 4-methoxybenzyl group.
The synthesis of morpholin-2-ones, which can be reduced to morpholines, can be achieved from β-amino alcohols and dialkyl dicyanofumarates. researchgate.net This reaction proceeds via an addition-elimination-lactonization pathway to selectively form the six-membered ring. researchgate.net Furthermore, chiral 1,2-amino alcohols can be synthesized from arylglyoxals and then converted to morpholinones. nih.gov
A classic method involves the dehydration of diethanolamine (B148213) using a strong acid like hydrochloric or sulfuric acid at high temperatures. youtube.com While this produces the parent morpholine, modifications to the starting diethanolamine could potentially introduce substituents.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. organic-chemistry.orgfrontiersin.org An efficient synthesis of 2,2,6-trisubstituted morpholines has been described using a multicomponent process involving epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin. acs.org While this specific example leads to a different substitution pattern, the principles of MCRs could be applied to design a convergent synthesis of this compound. This might involve the reaction of a 4-methoxybenzyl-containing building block, an amine source, and a component that provides the remaining atoms of the morpholine ring.
Advanced Synthetic Techniques for Improved Efficacy and Sustainability
The synthesis of morpholine and its derivatives, a critical scaffold in medicinal chemistry, has evolved significantly with the advent of advanced technologies aimed at improving efficiency, yield, and environmental sustainability. wikipedia.org These modern techniques offer substantial improvements over classical synthetic routes.
Microwave-Assisted Synthesis in Morpholine Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. mdpi.comyoutube.com The application of microwave irradiation accelerates chemical transformations by efficient and uniform heating of the reaction mixture, a stark contrast to the often slow and inefficient heat transfer of conventional oil baths. youtube.com
In morpholine chemistry, microwave technology has been successfully employed to expedite the formation of the heterocyclic ring and its derivatives. mdpi.comnih.gov For instance, the synthesis of various acetamide (B32628) derivatives of morpholine was achieved with moderate to good yields in just a few minutes under microwave irradiation, whereas conventional heating required several hours. mdpi.com This acceleration is a common feature of MAOS, which can be conducted using high-boiling point organic solvents, in solvent-free conditions, or on solid supports like alumina (B75360) or silica. youtube.com
Research has demonstrated the utility of microwave-assisted synthesis for various morpholine-containing structures. One study reported the first-time synthesis of a series of morpholine-containing chalcones using a microwave-assisted Claisen-Schmidt condensation, highlighting the method's ability to produce target compounds efficiently. nih.gov Another example is the microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives in a one-pot, three-component reaction, which significantly reduced reaction times and solvent consumption compared to classical heating methods. lew.ro The synthesis of quinoline (B57606) derivatives, which can incorporate the morpholine moiety, has also been shown to be more efficient under microwave irradiation, with notable decreases in reaction time even if yields are not always improved. nih.govbohrium.com
The table below compares conventional heating with microwave-assisted methods for the synthesis of various heterocyclic compounds, including those with a morpholine scaffold, illustrating the typical advantages of MAOS. mdpi.comnih.gov
| Product/Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Conventional) | Yield (Microwave) | Reference |
| Acetamide Derivatives | 2–3 hours | 5–10 minutes | Moderate | Good to Moderate | mdpi.com |
| 7-amino-8-methylquinoline | 4 hours | 40 minutes | 55% | 52% | nih.gov |
| Benzo[f]pyrrolo[1,2-a]quinolines | 12 days | 120 minutes | <2% | Good | lew.ro |
This table provides a generalized comparison based on data from multiple sources.
Continuous Flow Synthesis for Morpholine Derivatives
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. In a flow system, reagents are continuously pumped through a reactor where they mix and react, allowing for precise management of temperature, pressure, and residence time.
A notable advancement in the synthesis of morpholine derivatives is the development of a photocatalytic coupling of aldehydes and silicon amine protocol (SLAP) reagents under continuous flow conditions. nih.govorganic-chemistry.org This method facilitates the scalable synthesis of substituted morpholines and related heterocycles. The process is distinguished by its use of an inexpensive organic photocatalyst (tetraphenylporphyrin - TPP) and a Lewis acid additive. nih.gov This combination is crucial for the catalytic cycle that generates the necessary amine radical cation. nih.gov The operational simplicity and mild, room-temperature conditions make this approach highly attractive for producing a variety of substituted morpholine products. researchgate.net
The key advantages of using continuous flow for synthesizing morpholine derivatives include:
Scalability: The output can be easily increased by extending the operation time or by using a larger reactor without the need for re-optimization. nih.gov
Safety: The small internal volume of flow reactors minimizes the risk associated with handling potentially hazardous intermediates or exothermic reactions.
Efficiency: Precise control over reaction conditions often leads to higher yields and purities compared to batch synthesis.
Simplicity: The process is operationally simple, involving the straightforward mixing of starting materials under controlled conditions. researchgate.net
Industrial production is increasingly adopting continuous-flow reactors to enhance cost-efficiency and sustainability. For the synthesis of compounds like 4-(2-methoxyethyl)morpholine, continuous-flow alkylation allows for significantly reduced residence times (10-30 minutes) under controlled temperature and pressure, showcasing the industrial viability of this technology.
Green Chemistry Principles and Redox-Neutral Protocols in Morpholine Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies for morpholines. youtube.comajgreenchem.com A significant focus has been on developing redox-neutral reactions, which maximize atom economy by ensuring that no atoms from the reagents are wasted as byproducts and avoiding the need for external oxidizing or reducing agents. chemrxiv.org
A highly efficient and green protocol for synthesizing morpholines from 1,2-amino alcohols has been reported, which exemplifies these principles. organic-chemistry.orgnih.govacs.org This method utilizes inexpensive and readily available reagents, ethylene sulfate and potassium tert-butoxide (tBuOK), in a simple one or two-step, redox-neutral process. organic-chemistry.orgorganic-chemistry.org The key to this methodology is the clean isolation of N-monoalkylation products from a simple SN2 reaction between the 1,2-amino alcohol and ethylene sulfate. organic-chemistry.orgnih.govacs.org
The environmental and safety benefits of this approach are substantial when compared to traditional methods that often involve multiple steps and hazardous reagents like chloroacetyl chloride and hydride reducing agents. organic-chemistry.orgacs.org This redox-neutral protocol eliminates a reduction step, thereby avoiding the associated aluminum or boron hydride waste. acs.org The method is also scalable, with successful reactions conducted on a greater than 50-gram scale. nih.govacs.org The versatility of this protocol allows for the synthesis of a wide variety of morpholines with substituents at different positions. nih.govacs.org
Furthermore, other redox-neutral reactions have been developed for modifying secondary amines like morpholine. For example, a redox-neutral α-sulfenylation of secondary amines, including morpholine and thiomorpholine, has been achieved using catalytic amounts of acetic acid. nih.gov Such innovations align with the broader goal of making the synthesis of valuable chemical entities like this compound more sustainable and environmentally benign. organic-chemistry.orgacs.org
Structural Elucidation and Advanced Characterization of 2 4 Methoxybenzyl Morpholine
Spectroscopic Analyses for Molecular Structure Confirmation
Spectroscopic analysis provides a detailed view of the molecular framework, confirming the connectivity of atoms and the presence of specific functional groups.
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound.
The ¹H NMR spectrum of 2-(4-Methoxybenzyl)morpholine displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic region typically shows a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy (B1213986) group are expected to be shielded and appear upfield compared to the protons meta to it. The methoxy group itself gives rise to a sharp singlet. The protons on the morpholine (B109124) ring and the benzylic bridge produce more complex signals in the aliphatic region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2', H-6' (Aromatic) | 7.10 - 7.20 | Doublet (d) |
| H-3', H-5' (Aromatic) | 6.80 - 6.90 | Doublet (d) |
| -OCH₃ (Methoxy) | ~3.80 | Singlet (s) |
| H-2 (Morpholine) | 3.95 - 4.05 | Multiplet (m) |
| H-3eq, H-5eq (Morpholine) | 3.60 - 3.80 | Multiplet (m) |
| H-3ax, H-5ax (Morpholine) | 2.60 - 2.80 | Multiplet (m) |
| H-6eq (Morpholine) | 3.00 - 3.15 | Multiplet (m) |
| H-6ax (Morpholine) | 2.20 - 2.35 | Multiplet (m) |
| -CH₂- (Benzylic) | 2.55 - 2.75 | Multiplet (m) |
Note: Predicted data is based on standard chemical shift values and analysis of analogous structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum for this compound is expected to show ten distinct signals, corresponding to the ten chemically non-equivalent carbon atoms. The aromatic carbons' chemical shifts are influenced by the methoxy substituent, with the C-4' carbon bearing the methoxy group appearing significantly downfield. The carbons of the morpholine ring appear in the aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-4' (Aromatic) | ~158.5 |
| C-1' (Aromatic) | ~130.0 |
| C-2', C-6' (Aromatic) | ~129.5 |
| C-3', C-5' (Aromatic) | ~114.0 |
| C-2 (Morpholine) | ~77.0 |
| C-3, C-5 (Morpholine) | ~67.0 |
| C-6 (Morpholine) | ~46.0 |
| -OCH₃ (Methoxy) | ~55.2 |
Note: Predicted data is based on standard chemical shift values and analysis of analogous structures. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. libretexts.orglibretexts.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2'/H-3' and H-5'/H-6'). Crucially, it would also map the connectivity within the morpholine ring, showing correlations between H-2 and the H-3 protons, and between the H-5 and H-6 protons. A key correlation would also be expected between the benzylic protons and the H-2 proton of the morpholine ring.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of carbon signals based on the previously assigned proton spectrum. For example, the proton signal at ~3.80 ppm would correlate with the carbon signal at ~55.2 ppm, confirming the assignment of the methoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is vital for connecting different fragments of the molecule. Key expected correlations include:
The benzylic protons showing correlations to the aromatic carbons C-1', C-2', and C-6', as well as to the morpholine carbons C-2 and C-3.
The methoxy protons (-OCH₃) showing a strong correlation to the aromatic C-4'.
The morpholine proton H-2 showing correlations to the benzylic carbon and C-6.
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine (Morpholine) | 3300 - 3500 (broad) |
| C-H Stretch (sp²) | Aromatic Ring | 3000 - 3100 |
| C-H Stretch (sp³) | Morpholine & Benzyl (B1604629) CH₂ | 2850 - 3000 |
| C=C Stretch | Aromatic Ring | 1500 - 1600 |
| C-O-C Stretch (Aryl Ether) | Ar-O-CH₃ | 1230 - 1270 (asymmetric) |
| C-O-C Stretch (Aliphatic Ether) | Morpholine Ring | 1070 - 1150 |
Note: Predicted data is based on standard functional group absorption frequencies.
The presence of a broad peak around 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine in the morpholine ring. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and benzyl groups are found just below 3000 cm⁻¹. Strong absorptions corresponding to the aromatic C=C stretching and the ether C-O-C linkages are also expected, providing definitive evidence for the methoxybenzyl and morpholine moieties.
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI-MS), the molecule is ionized, and the resulting molecular ion often undergoes fragmentation, yielding a unique pattern that can be used for structural elucidation.
The molecular formula of this compound is C₁₂H₁₇NO₂. Its molecular weight is approximately 207.27 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺•) at m/z corresponding to this mass.
The fragmentation pattern is highly diagnostic. A primary fragmentation pathway would be the cleavage of the C-C bond between the benzyl group and the morpholine ring. This can result in two major fragment ions:
The 4-methoxybenzyl cation: This fragment is stabilized by resonance and would produce a very intense peak at m/z 121 .
The morpholin-2-yl-methyl radical cation fragment: Loss of the 4-methoxybenzyl group would lead to a fragment with m/z 86 .
Further fragmentation of the morpholine ring itself can also occur.
Table 4: Predicted Major Ions in the Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Notes |
|---|---|---|
| 207 | [C₁₂H₁₇NO₂]⁺• | Molecular Ion (M⁺•) |
| 121 | [C₈H₉O]⁺ | 4-Methoxybenzyl cation (base peak) |
Note: Predicted fragmentation is based on established principles of mass spectrometry.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS provides an experimental mass that can be matched to a single unique molecular formula.
For this compound, with a molecular formula of C₁₂H₁₇NO₂, HRMS analysis would be conducted to confirm this composition. In positive-ion mode, typically using electrospray ionization (ESI), the molecule would be observed as its protonated form, [M+H]⁺. The theoretical exact mass of this ion is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. The experimentally measured mass must fall within a narrow tolerance (e.g., ±5 ppm) of this theoretical value to confirm the elemental formula. This technique provides high confidence in the molecular identity of the synthesized compound.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇NO₂ |
| Analyzed Ion | [M+H]⁺ |
| Theoretical Exact Mass | 208.13321 u |
| Elemental Composition | C: 12, H: 18, N: 1, O: 2 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is used to verify the purity of a sample and confirm the molecular weight of the target compound.
In a typical application for analyzing this compound, reverse-phase HPLC would be employed to separate the compound from any starting materials, byproducts, or impurities. The eluent from the HPLC column is then introduced into the mass spectrometer. The mass spectrometer serves as a detector, providing a mass spectrum for the compound as it elutes from the column. For this compound (molecular weight: 207.27 g/mol ), the mass spectrum would be expected to show a prominent peak at an m/z of 208.3, corresponding to the protonated molecule [M+H]⁺, confirming its presence and molecular weight. nifc.gov.vnnih.gov
| Parameter | Description |
|---|---|
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) nih.gov |
| Mobile Phase | Gradient of acetonitrile (B52724) and water with 0.1% formic acid nifc.gov.vn |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive mode nih.gov |
| MS Detection | Scan mode to detect m/z range including 208.3 |
Solid-State Structural Characterization
X-ray Crystallography for Absolute Configuration and Conformational Analysis
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a chiral molecule like this compound, this technique can unambiguously establish the relative and absolute configuration of its stereocenter, as well as provide detailed insights into its preferred solid-state conformation. iucr.org
A single crystal of the compound is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. nih.gov From this map, atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision.
For this compound, the analysis would be expected to reveal that the six-membered morpholine ring adopts a stable chair conformation, a common feature for such heterocyclic systems. iucr.orgnih.gov The bulky 4-methoxybenzyl substituent at the C2 position would be expected to occupy the sterically less hindered equatorial position to minimize unfavorable steric interactions. The analysis would also define the precise rotational orientation of the methoxybenzyl group relative to the morpholine ring.
| Parameter | Illustrative Value (based on a similar structure nih.gov) |
|---|---|
| Chemical Formula | C₁₂H₁₇NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a ≈ 9 Å, b ≈ 6 Å, c ≈ 13 Å, β ≈ 110° |
| Morpholine Ring Conformation | Chair nih.gov |
| Substituent Position | Equatorial (predicted) |
Theoretical and Computational Studies for Structural Insights
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics such as molecular orbital energies.
For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy (most stable) geometry of the molecule. researchgate.net This computational analysis allows for the calculation of key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical reactivity. mdpi.com Furthermore, the calculation of a Molecular Electrostatic Potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net
| Calculated Property | Significance |
|---|---|
| Optimized Geometry | Predicts bond lengths, angles, and the most stable structure |
| HOMO Energy | Energy of the outermost electron orbital; relates to electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied orbital; relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability mdpi.com |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites researchgate.net |
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application is conformational analysis, which aims to identify all low-energy shapes (conformers) a molecule can adopt and determine their relative stabilities.
For this compound, the conformational landscape is primarily defined by two key degrees of freedom: the puckering of the morpholine ring and the rotation around the single bond connecting the benzyl group to the ring. The morpholine ring itself exists predominantly in two chair conformations, distinguished by whether the N-H bond is in an axial or equatorial position. nih.gov The addition of the large substituent at the C2 position introduces further complexity.
Computational studies reveal that for the parent morpholine molecule, the chair conformer with an equatorial N-H bond (Chair-Eq) is more stable than the one with an axial N-H bond (Chair-Ax). nih.govresearchgate.net For this compound, it is overwhelmingly likely that the bulky substituent will occupy the equatorial position on the chair conformer to minimize steric hindrance. Molecular modeling can precisely calculate the energy difference between the equatorial and the much less stable axial conformer, confirming the strong preference for the equatorial arrangement.
| Conformer | Description | Relative Stability |
|---|---|---|
| Chair-Equatorial | Chair conformation with the 4-methoxybenzyl group in the equatorial position. | Most stable; lowest energy |
| Chair-Axial | Chair conformation with the 4-methoxybenzyl group in the axial position. | Significantly less stable due to steric hindrance |
| Twist-Boat | Higher energy, non-chair conformations. | Unlikely to be significantly populated at room temperature researchgate.net |
Quantum Chemical Calculations for Spectroscopic Prediction and Validation
Quantum chemical calculations have emerged as a powerful tool in the structural elucidation of molecules, providing a theoretical framework to predict and validate spectroscopic data. acs.orgfu-berlin.de By employing methods such as Density Functional Theory (DFT), it is possible to compute various molecular properties, including optimized geometries, vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.netscispace.com This computational approach offers a valuable complement to experimental spectroscopy, aiding in the assignment of complex spectra and providing confidence in the proposed molecular structure. Although specific quantum chemical studies on this compound are not available in the current literature, the well-established methodologies applied to related morpholine and methoxybenzyl derivatives can be used to illustrate the approach that would be taken for its structural characterization. researchgate.netnih.gov
The process begins with the in silico modeling of the this compound molecule. The initial geometry is constructed based on standard bond lengths and angles and then optimized to find the lowest energy conformation. fu-berlin.de DFT methods, such as B3LYP, are commonly used for this optimization, often in conjunction with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.govnih.gov The result of this optimization is a theoretical three-dimensional structure of the molecule in its most stable form.
Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the various vibrational modes of the molecule, which are experimentally observed in IR and Raman spectroscopy. nih.gov However, theoretical harmonic vibrational frequencies are often higher than the experimental ones due to the neglect of anharmonicity and basis set limitations. scispace.com To bridge this gap, the calculated frequencies are typically multiplied by a scaling factor to improve their agreement with experimental data. scispace.com The scaled theoretical vibrational spectrum can then be compared with the experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of the observed absorption bands to specific molecular vibrations.
For example, in a study on 4-Acetylmorpholine, DFT calculations were used to assign the vibrational modes. researchgate.net A similar approach for this compound would allow for the confident assignment of characteristic vibrations, such as the C-H stretching of the methoxy group, the aromatic C-C stretching of the benzyl ring, and the C-N and C-O stretching modes of the morpholine ring.
The following table illustrates how a comparison between theoretical and experimental vibrational frequencies for this compound would be presented.
| Vibrational Mode | Theoretical Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C-H) | 3050 | 3048 | Aromatic C-H stretching |
| νas(CH₂) | 2950 | 2945 | Asymmetric CH₂ stretching (morpholine) |
| νs(CH₂) | 2880 | 2875 | Symmetric CH₂ stretching (morpholine) |
| ν(C=C) | 1610 | 1612 | Aromatic C=C stretching |
| δ(CH₂) | 1450 | 1455 | CH₂ scissoring (morpholine) |
| ν(C-O-C) | 1115 | 1118 | Asymmetric C-O-C stretching (morpholine) |
Similarly, quantum chemical calculations are highly effective in predicting NMR chemical shifts. youtube.com The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating the isotropic magnetic shielding tensors of the nuclei in a molecule. scispace.com These shielding tensors are then converted into chemical shifts by referencing them to the shielding tensor of a standard compound, such as Tetramethylsilane (TMS).
The correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts can provide strong evidence for the correctness of the proposed structure. nih.gov Any significant deviations between the theoretical and experimental values might suggest the presence of different conformers or solvent effects that were not accounted for in the gas-phase calculations. nih.gov
An illustrative comparison of theoretical and experimental NMR data for this compound is presented in the table below.
| Atom | Theoretical ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
|---|---|---|---|---|
| C2 (morpholine) | 75.2 | 75.5 | - | - |
| C3/C5 (morpholine) | 67.0 | 67.3 | 3.65 | 3.68 |
| C4/C6 (morpholine) | 54.1 | 54.4 | 2.75 | 2.78 |
| C (benzyl CH₂) | 40.5 | 40.8 | 2.85 | 2.89 |
| C1' (aromatic) | 131.0 | 131.3 | - | - |
| C2'/C6' (aromatic) | 130.2 | 130.5 | 7.20 | 7.22 |
| C3'/C5' (aromatic) | 114.0 | 114.2 | 6.85 | 6.88 |
| C4' (aromatic) | 158.5 | 158.8 | - | - |
| OCH₃ | 55.3 | 55.6 | 3.80 | 3.82 |
Chemical Transformations and Derivatization Strategies of 2 4 Methoxybenzyl Morpholine
Reactivity of the Morpholine (B109124) Nitrogen Atom
The nitrogen atom within the morpholine ring of 2-(4-methoxybenzyl)morpholine is a key site for chemical modification. As a secondary amine, it readily participates in a variety of reactions, including N-alkylation, N-acylation, and nucleophilic additions.
N-Alkylation and Acylation Reactions
The nucleophilic nature of the morpholine nitrogen facilitates its reaction with a range of electrophiles, leading to the formation of N-substituted derivatives.
N-Alkylation: The introduction of alkyl groups onto the morpholine nitrogen can be achieved through reactions with alkyl halides. For instance, the N-alkylation of morpholine derivatives can be accomplished using various alkylating agents in the presence of a base to neutralize the resulting hydrohalic acid. A general representation of this reaction involves the treatment of the morpholine with an alkyl halide (R-X, where X is a halogen) in a suitable solvent, often with a non-nucleophilic base like potassium carbonate. mdpi.com The reaction of 4-((1H-benzimidazol-2-yl)methyl)morpholine with benzyl (B1604629) chloride in the presence of potassium carbonate in acetonitrile (B52724) is a specific example of N-alkylation on a morpholine-containing scaffold. mdpi.com While direct examples for this compound are not extensively documented, the principles of N-alkylation of similar secondary amines are well-established. nih.gov
N-Acylation: The morpholine nitrogen can also be readily acylated using acylating agents such as acyl chlorides or acid anhydrides. These reactions typically proceed under basic conditions to afford the corresponding N-acylmorpholine derivatives. The synthesis of morpholine-acetamide derivatives, for example, involves the reaction of morpholine with a substituted acetamide (B32628), showcasing the acylation of the morpholine nitrogen. mdpi.com The acylation of N-aryl systems using acyl chlorides is a common transformation. nih.gov
A summary of representative N-alkylation and N-acylation reactions is presented in Table 1.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (e.g., benzyl chloride), K₂CO₃, Acetonitrile, Reflux | N-Alkyl-2-(4-methoxybenzyl)morpholine |
| N-Acylation | Acyl chloride, Base (e.g., Triethylamine), Dichloromethane | N-Acyl-2-(4-methoxybenzyl)morpholine |
Table 1: Representative N-Alkylation and N-Acylation Reactions of the Morpholine Nitrogen. This table provides a general overview of the conditions for modifying the nitrogen atom of the morpholine ring.
Nucleophilic Additions and Substitutions on the Nitrogen
The lone pair of electrons on the morpholine nitrogen allows it to act as a nucleophile in various addition and substitution reactions. For instance, morpholine derivatives can participate in Michael additions to α,β-unsaturated carbonyl compounds. Furthermore, the nitrogen can engage in substitution reactions, displacing leaving groups from suitable substrates. The synthesis of substituted morpholine nucleoside derivatives involves the reductive amination of dialdehydes with alkylamines, highlighting the nucleophilic character of the amine. chem-station.com
Transformations Involving the 4-Methoxybenzyl Moiety
The 4-methoxybenzyl group of this compound presents additional opportunities for chemical modification, both at the methoxy (B1213986) group and on the aromatic ring.
Modifications of the Methoxy Group
The methoxy group (-OCH₃) on the benzyl ring is susceptible to cleavage, a reaction known as O-demethylation. This transformation is valuable for unmasking a phenolic hydroxyl group, which can then be used for further functionalization.
Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong Brønsted acids such as 47% hydrobromic acid (HBr). libretexts.org The choice of reagent can depend on the presence of other functional groups in the molecule. For example, BBr₃ is a powerful reagent capable of cleaving most aryl methyl ethers. libretexts.org The reaction with 47% HBr involves protonation of the ether oxygen followed by nucleophilic attack of the bromide ion on the methyl group. libretexts.org The use of alkyl thiols under basic conditions provides an alternative, milder method for demethylation. libretexts.org
| Reagent | Conditions | Product |
| Boron tribromide (BBr₃) | Dichloromethane, low temperature | 2-(4-Hydroxybenzyl)morpholine |
| 47% Hydrobromic acid (HBr) | Acetic acid, Reflux | 2-(4-Hydroxybenzyl)morpholine |
| Aluminum chloride (AlCl₃) | Dichloromethane, Heat | 2-(4-Hydroxybenzyl)morpholine |
| Ethanethiol (EtSH) / NaOH | N-Methyl-2-pyrrolidone (NMP), Heat | 2-(4-Hydroxybenzyl)morpholine |
Table 2: Reagents for the Demethylation of the 4-Methoxybenzyl Group. This table summarizes common methods to convert the methoxy group to a hydroxyl group, enabling further derivatization.
Aromatic Ring Functionalization Strategies
The benzene (B151609) ring of the 4-methoxybenzyl group is activated towards electrophilic aromatic substitution (EAS) reactions due to the electron-donating nature of the methoxy group and the alkyl substituent (the morpholinomethyl group). These substituents are ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these groups. libretexts.orgbyjus.com
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.
Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.
The regioselectivity of these reactions will be influenced by the steric hindrance posed by the existing substituents. The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. uci.edunih.gov
Development of Diverse Analogs and Conjugates
The chemical handles on both the morpholine ring and the 4-methoxybenzyl moiety of this compound make it an attractive scaffold for the development of diverse analogs and conjugates.
The synthesis of substituted morpholines is an active area of research, with various strategies employed to create libraries of compounds with diverse substitution patterns. uj.edu.placs.orgnih.gov For example, a palladium-catalyzed carboamination reaction has been used to synthesize cis-3,5-disubstituted morpholines. uj.edu.pl De novo assembly strategies, such as multicomponent reactions, offer a versatile approach to highly substituted morpholines and piperazines. acs.orgnih.gov
Furthermore, the this compound scaffold can be conjugated to other molecules of interest, such as peptides, nucleotides, or other pharmacophores, to create hybrid molecules with novel properties. Morpholine-based nucleotide analogs have been developed for applications in siRNA targeting and stabilization, where the morpholine nitrogen is a key point for attachment of targeting ligands. nih.gov The synthesis of N-substituted morpholine nucleoside derivatives highlights the utility of the morpholine scaffold in creating complex biomolecular analogs. chem-station.com The development of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showcases the strategy of combining a morpholine-containing side chain with other heterocyclic systems to generate compounds with potential biological activities. nih.gov The synthesis of 2-benzylmorpholine (B134971) itself has been reported as a novel appetite suppressant, indicating the potential for biological activity in this class of compounds. e3s-conferences.org
The ability to functionalize both the nitrogen atom and the aromatic ring allows for the creation of a wide range of derivatives with tailored properties for applications in drug discovery and materials science.
Strategies for Introducing New Functional Groups
The secondary amine of the morpholine moiety serves as a versatile handle for introducing a wide array of functional groups through common organic reactions. These transformations are crucial for modifying the molecule's properties for various applications, including pharmaceutical research. ontosight.aiontosight.ai
Key strategies include:
Acylation: The nitrogen atom can readily react with acylating agents such as acid chlorides or anhydrides. For instance, reacting this compound with a substituted benzoyl chloride would yield an N-benzoyl derivative. ontosight.aiontosight.ai This introduces an amide linkage, which can alter the compound's electronic and steric properties.
Alkylation: Introduction of alkyl groups at the nitrogen position can be achieved through reactions with alkyl halides. This reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of the alkyl halide.
Reaction with Isocyanates and Isothiocyanates: The nucleophilic amine can add to the electrophilic carbon of isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) to form urea (B33335) or thiourea (B124793) derivatives, respectively. This is a common strategy for linking different molecular fragments. nih.gov
Ring-Opening and Rearrangement: While less common under standard conditions, the morpholine ring can be cleaved under harsh reaction conditions, although this typically requires significant activation.
Mannich Reaction: Morpholine and its derivatives are frequently used in Mannich reactions, where they react with formaldehyde (B43269) and a compound containing an active hydrogen to form a "Mannich base." researchgate.net This allows for the introduction of a morpholinomethyl group onto other molecules. researchgate.net
The table below summarizes common reactions for introducing new functional groups onto the morpholine nitrogen.
| Reaction Type | Reagent Class | Functional Group Introduced | Resulting Derivative Class |
| Acylation | Acid Chlorides (R-COCl) | Acyl (R-CO) | N-Acylmorpholine (Amide) |
| Alkylation | Alkyl Halides (R-X) | Alkyl (R) | Tertiary Amine |
| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonyl (R-SO₂) | N-Sulfonylmorpholine (Sulfonamide) |
| Urea Formation | Isocyanates (R-NCO) | Carbamoyl (R-NH-CO) | N-Substituted Urea |
| Thiourea Formation | Isothiocyanates (R-NCS) | Thiocarbamoyl (R-NH-CS) | N-Substituted Thiourea |
Synthesis of Dimeric and Polymeric Derivatives
Creating dimeric and polymeric structures from a core molecule like this compound is a strategy employed to enhance or modify its activity, particularly in materials science and medicinal chemistry.
Dimeric Derivatives: Dimerization can be achieved by linking two this compound units. This can be accomplished through two main approaches:
Coordination Chemistry: The nitrogen and oxygen atoms of the morpholine ring can act as ligands, coordinating to a central metal ion. In some cases, this leads to the formation of a dimeric complex where two morpholine-containing ligands are bound to one or more metal centers. For example, derivatives of morpholine, such as 4-(2-aminoethyl)morpholine, have been shown to form centrosymmetric dimers with cadmium, where the metal atom is coordinated by the nitrogen atoms of the ligand. nih.gov Such a structure can be linked into a polymeric chain through further interactions. nih.gov
Covalent Linkage: Two morpholine units can be covalently joined using a bifunctional linker. For example, reacting this compound with a diacyl chloride (e.g., terephthaloyl chloride) would result in a symmetrical dimer where the two nitrogen atoms are connected by the linker.
Polymeric Derivatives: Polymerization can be conceptualized as an extension of dimerization.
Coordination Polymers: As seen with the cadmium complex, intermolecular interactions can link dimeric units into extended polymeric chains. nih.gov The morpholine ligand can bridge metal centers, creating a repeating structural motif that forms a one-, two-, or three-dimensional polymer.
Organic Polymers: If this compound is reacted with a molecule containing two or more reactive groups, a polymer can be formed. For instance, polyamides could potentially be synthesized by reacting a dicarboxylic acid with a derivative of this compound where a primary amine has been introduced. The application of morpholine derivatives as curing agents and cross-linking agents in the production of polymers and resins is a growing area of interest. e3s-conferences.org
The table below outlines potential strategies for creating dimeric and polymeric structures.
| Synthesis Type | Strategy | Linker/Connecting Unit | Resulting Structure |
| Dimer | Coordination | Metal Ion (e.g., Cd²⁺) | Metal-bridged Dimer |
| Covalent | Bifunctional Acyl Chloride | Covalently-linked Dimer | |
| Polymer | Coordination | Metal Ion with bridging ligand | Coordination Polymer |
| Organic | Bifunctional Monomers | Organic Polymer (e.g., Polyamide) |
Derivatization for Analytical Detection and Quantification
For the detection and quantification of this compound in complex matrices such as biological fluids or environmental samples, derivatization is often a necessary step, particularly for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). greyhoundchrom.comnih.gov The primary goal is to attach a chemical tag to the molecule that enhances its detectability by common analytical instruments. greyhoundchrom.com The secondary amine of the morpholine ring is the ideal target for this process.
Common derivatization strategies for amines include:
For HPLC-UV/Fluorescence Detection: Reagents that introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) are used.
1-Naphthylisothiocyanate (NIT): This reagent reacts with the secondary amine of the morpholine ring to form a thiourea derivative. nih.gov The introduced naphthyl group has strong UV absorbance, allowing for sensitive detection by HPLC-UV. nih.gov
Dansyl Chloride: Reacts with amines to produce highly fluorescent sulfonamide derivatives, enabling very low detection limits.
For GC-MS Detection: Derivatization is used to increase the volatility and thermal stability of the analyte, which is essential for GC analysis. researchgate.net
Acylation/Silylation: Reagents like trifluoroacetic anhydride (TFAA) or N-methyl-bis-trifluoroacetamide (MBTFA) are used to replace the active hydrogen on the nitrogen with a non-polar group, reducing polarity and improving chromatographic peak shape. ceon.rs
Reaction with Chloroformates: Reagents such as propyl chloroformate can react with the amine to form a carbamate, which is more volatile and suitable for GC analysis.
For LC-MS Detection: While often not strictly necessary, derivatization can be used to improve ionization efficiency and chromatographic separation. nih.gov Tagging the molecule with a permanently charged group, for example, can ensure a strong and consistent signal in the mass spectrometer. nih.gov
The table below lists common derivatizing agents and their applications in the analysis of morpholine-containing compounds.
| Analytical Technique | Derivatizing Reagent | Target Functional Group | Purpose |
| HPLC-UV | 1-Naphthylisothiocyanate (NIT) | Secondary Amine | Introduce UV-active chromophore nih.gov |
| HPLC-UV | p-Toluenesulfonyl Chloride | Secondary Amine | Introduce UV-active chromophore google.com |
| HPLC-Fluorescence | Dansyl Chloride | Secondary Amine | Introduce a fluorescent tag nih.gov |
| GC-MS | N-methyl-bis-trifluoroacetamide (MBTFA) | Secondary Amine | Increase volatility and thermal stability ceon.rs |
| GC-FID/MS | Propyl Chloroformate | Secondary Amine | Increase volatility for GC analysis |
Role of 2 4 Methoxybenzyl Morpholine As a Core Structure in Advanced Chemical Synthesis
Integration as a Scaffold in Complex Molecular Architectures
The morpholine (B109124) unit is often employed as a foundational scaffold to which additional complexity and functionality are added. lifechemicals.com Its flexible chair-like conformation and the presence of both an ether oxygen and a basic nitrogen atom allow it to interact with biological targets in specific three-dimensional orientations. organic-chemistry.org The 2-(4-Methoxybenzyl)morpholine structure, in particular, provides multiple points for synthetic elaboration: the morpholine nitrogen, the aromatic ring, and the benzylic position.
Fused and bridged ring systems are molecular architectures where rings share two or more atoms. These structures are of significant interest in medicinal chemistry because they reduce the conformational flexibility of a molecule, locking it into a specific shape that can enhance binding affinity and selectivity for a biological target. organic-chemistry.org Constraining a morpholine ring by incorporating it into a bridged or fused system can precisely orient the nitrogen's lone pair of electrons and the substituents on the ring, which can be critical for recognition by enzymes and receptors. organic-chemistry.org
While the synthesis of bridged bicyclic compounds is a well-established field of organic chemistry, and methods exist for creating bridged-ring nitrogen compounds like iminobenzocycloheptenones, specific examples detailing the use of this compound as a starting material for such complex scaffolds are not extensively documented in the reviewed literature. nih.govuobaghdad.edu.iq The general strategies often involve intramolecular cyclizations or rearrangements of specifically designed precursors. nih.gov
Diketomorpholines (DKMs), or morpholine-2,5-diones, are six-membered rings containing both a lactone and a lactam moiety. nih.gov They are considered the simplest members of the cyclodepsipeptide family and serve as important monomers for creating biodegradable polymers known as polydepsipeptides, which have applications in drug delivery and tissue engineering. nih.govacs.org
The most common synthetic route to diketomorpholines involves a two-step process starting from an amino acid, which is first reacted with an α-haloacyl halide to form an N-(α-haloacyl)-α-amino acid intermediate. This intermediate then undergoes an intramolecular cyclization to form the diketomorpholine ring. acs.org While diketomorpholines can be synthesized from various amino acids, and methods for their solid-phase synthesis exist, the direct use of this compound as a precursor is not the standard approach. nih.govprepchem.com However, a related transformation involves the reduction of a diketomorpholine to a morpholine. For instance, 2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholine was synthesized via the reduction of its corresponding 2,5-dione using lithium aluminium hydride, demonstrating a synthetic connection between these two classes of compounds. prepchem.com This suggests a plausible, albeit reverse, synthetic relationship where a diketomorpholine could be an intermediate in a pathway to or from a 2-substituted morpholine.
| Diketomorpholine (DKM) Synthesis Overview | |
| Starting Materials | Amino Acids, α-Haloacyl Halides |
| Key Intermediate | N-(α-haloacyl)-α-amino acid |
| Reaction Type | Intramolecular Cyclization |
| Primary Application of DKMs | Monomers for Polydepsipeptide Synthesis |
| Reference | acs.org |
Structure-Activity Relationship (SAR) Studies Utilizing this compound and its Analogs
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its properties and biological activity. nih.govamanote.com For morpholine-containing compounds, SAR studies help to identify the specific structural features, or pharmacophores, responsible for their chemical behavior. e3s-conferences.orgnih.gov While specific SAR studies on this compound are not extensively detailed in the literature, general principles derived from related morpholine derivatives can be applied to understand how structural modifications would likely impact its characteristics. e3s-conferences.orgnih.gov
Impact of Substituent Variation on Chemical Properties and Reactivity
Morpholine Ring Substitution: The morpholine ring itself can be substituted at various positions. chemrxiv.org The nitrogen atom of the morpholine is a key site for reactions, and its basicity and nucleophilicity are influenced by the electron-withdrawing effect of the ether oxygen. wikipedia.org Adding substituents to the carbon atoms of the morpholine ring can introduce steric bulk and new functional groups, affecting how the molecule interacts with its environment. researchgate.net
Benzyl (B1604629) Ring Substitution: The position and nature of substituents on the phenyl ring of the benzyl group can have a profound impact. The existing methoxy (B1213986) group at the para-position is an electron-donating group, which can influence the electron density of the aromatic ring and its reactivity in electrophilic substitution reactions. Moving the methoxy group to the ortho- or meta-position, or replacing it with electron-withdrawing groups (e.g., nitro, chloro) or other electron-donating groups (e.g., methyl, hydroxyl), would alter the electronic profile of the entire molecule. nih.gov
Linker Modification: The methylene (B1212753) bridge (-CH₂-) connecting the phenyl ring to the morpholine ring could also be modified. Altering the length or rigidity of this linker would change the spatial relationship between the two main structural components.
These modifications collectively influence properties such as solubility, lipophilicity, and the ability to form intermolecular interactions like hydrogen bonds, which in turn dictates the compound's reactivity and potential applications. psu.edu
Table 3: Predicted Effects of Substituent Variation on this compound
| Modification Site | Type of Substituent | Predicted Effect on Properties |
|---|---|---|
| Benzyl Ring | Electron-Withdrawing Group (e.g., -NO₂, -Cl) | Decreases electron density on the ring; may alter reactivity. |
| Benzyl Ring | Electron-Donating Group (e.g., -OH, -CH₃) | Increases electron density on the ring; may alter reactivity. |
| Benzyl Ring | Change position of -OCH₃ (ortho, meta) | Alters steric and electronic environment, potentially affecting conformational preference and binding interactions. scielo.br |
| Morpholine Ring | Alkyl groups on Carbon atoms | Increases steric bulk and lipophilicity. chemrxiv.org |
| Morpholine Nitrogen | Substitution with different groups | Alters the basicity and nucleophilicity of the nitrogen. wikipedia.org |
Conformational Preferences and Their Influence on Molecular Interactions
The three-dimensional shape of a molecule, dictated by its conformational preferences, is fundamental to its interactions with other molecules. The morpholine ring typically adopts a stable chair conformation. nih.govnih.gov In this compound, the large 4-methoxybenzyl substituent at the C-2 position is expected to preferentially occupy the equatorial position to minimize steric strain (1,3-diaxial interactions) that would occur in the axial position.
This equatorial preference has several implications:
Molecular Shape: It defines a specific and relatively rigid three-dimensional geometry for the molecule.
Accessibility of Functional Groups: The orientation of the 4-methoxybenzyl group affects the accessibility of the morpholine's nitrogen lone pair and ether oxygen. This can influence the molecule's ability to act as a hydrogen bond acceptor or as a ligand in metal complexation. nih.gov
Intermolecular Interactions: The defined conformation governs how the molecule can fit into binding sites of proteins or onto surfaces. The spatial arrangement of the aromatic ring and the heterocyclic system is critical for establishing specific non-covalent interactions, such as pi-stacking, hydrophobic interactions, and hydrogen bonds.
Studies on related molecules, such as p-methoxybenzoyl derivatives, have shown that the p-methoxyphenyl ring often adopts a twisted orientation relative to other parts of the molecule due to steric factors, a phenomenon that could also be expected for the 4-methoxybenzyl group in this compound. rsc.org Understanding these conformational nuances is essential for predicting how this compound and its analogs will behave in complex chemical and biological systems.
Metal Complexation and Coordination Chemistry
The this compound molecule possesses multiple potential coordination sites, making it a candidate for use as a ligand in coordination chemistry. The primary coordination sites are the nitrogen atom of the amine and the oxygen atom of the ether within the morpholine ring. wikipedia.orgresearchgate.net
Ligand Behavior: Morpholine derivatives can act as N,N'-bidentate ligands, forming stable chelate rings with metal centers, particularly when an additional coordinating group is attached to the morpholine nitrogen, as seen in 4-(2-aminoethyl)morpholine. nih.gov In the case of this compound, it could function as a monodentate ligand through its nitrogen atom or potentially as a bidentate N,O-chelating ligand, forming a larger, less stable chelate ring. The presence of the bulky 4-methoxybenzyl group at the 2-position would sterically influence the approach of the metal ion and the geometry of the resulting complex.
Influence of Substituents: The electronic properties of substituents on the ligand can affect the stability and properties of the metal complex. The methoxy group on the benzyl ring is electron-donating, which could subtly influence the basicity of the morpholine nitrogen. Compared to analogues with strongly electron-donating amino groups, the methoxyethyl group is a weaker electron donor, which can reduce the ligand field strength in metal complexes.
Types of Metal Complexes: Morpholine derivatives have been shown to form stable complexes with a variety of transition metal ions, including copper(II), zinc(II), cadmium(II), cobalt(III), and nickel(II). nih.govresearchgate.netacs.orgrsc.org For example, copper(II) complexes with morpholine-substituted ligands have been synthesized and characterized, showing various coordination geometries. acs.orgacs.org The specific geometry (e.g., square planar, octahedral) of a complex with this compound would depend on the metal ion, the counter-ions, and the stoichiometry of the reaction.
Table 4: Potential Coordination Chemistry of this compound
| Metal Ion | Potential Coordination Mode | Notes |
|---|---|---|
| Cu(II) | Monodentate (N) or Bidentate (N,O) | Copper(II) readily forms complexes with nitrogen and oxygen donor ligands. acs.orgacs.org |
| Zn(II) | Monodentate (N) or Bidentate (N,O) | Zinc(II) complexes with morpholinyl ligands have been characterized as dinuclear structures. researchgate.net |
| Cd(II) | Bidentate (N,N') with derivatives | Cadmium(II) is known to form six-coordinate, distorted octahedral complexes with bidentate morpholine ligands. nih.gov |
| Ni(II) | Monodentate (N) or Bidentate (N,O) | Stable octahedral complexes are formed with related morpholine derivatives. |
Reaction Mechanisms Associated with 2 4 Methoxybenzyl Morpholine Synthesis and Transformations
Mechanistic Investigations of Morpholine (B109124) Ring Formation
The construction of the morpholine ring is a pivotal step in the synthesis of 2-(4-methoxybenzyl)morpholine. This process is typically achieved through the cyclization of an appropriate acyclic precursor, often an N-substituted-2-aminoethoxy derivative. The mechanisms governing this ring closure are diverse and can be influenced by the choice of reagents, catalysts, and reaction conditions.
Nucleophilic Substitution and Cyclization Mechanisms
A primary route to the morpholine ring involves intramolecular nucleophilic substitution. In the context of synthesizing 2-substituted morpholines, a common strategy starts with a 1,2-amino alcohol. The nitrogen atom acts as a nucleophile, attacking an electrophilic carbon to form the heterocyclic ring.
One prevalent method involves the reaction of an amino alcohol with a two-carbon electrophile. A classic example is the reaction with reagents like chloroacetyl chloride, which proceeds in two steps: N-acylation followed by an intramolecular Williamson ether synthesis (a nucleophilic substitution). A more direct and efficient approach utilizes reagents like ethylene (B1197577) sulfate (B86663). chemrxiv.orgchemrxiv.org The reaction between a primary amine, such as one derived from a 1,2-amino alcohol, and ethylene sulfate proceeds via a simple SN2 mechanism. chemrxiv.orgorganic-chemistry.org The amine attacks one of the methylene (B1212753) carbons of the ethylene sulfate, leading to the opening of the sulfate ring and the formation of an intermediate N-monoalkylation product. chemrxiv.orgorganic-chemistry.org This is followed by a base-promoted intramolecular cyclization, where the hydroxyl group, deprotonated to an alkoxide, acts as the nucleophile, displacing the sulfate group to close the morpholine ring. youtube.com The stereochemistry of the substitution at the carbon center is typically inverted during an SN2 reaction. youtube.com
Another mechanistic pathway involves the palladium-catalyzed carboamination of O-allyl ethanolamines. nih.gov The proposed mechanism initiates with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex. This is followed by the formation of a palladium-amido complex. The key ring-forming step is a syn-aminopalladation of the alkene, which proceeds through a boat-like transition state to yield a six-membered palladacycle. Reductive elimination from this intermediate furnishes the cis-disubstituted morpholine product and regenerates the Pd(0) catalyst. nih.gov
Base-catalyzed cascade reactions have also been explored. For instance, the reaction of a tosyl-activated oxazetidine with an α-formyl carboxylate, promoted by an organic base like DBU, initiates a ring-opening of the oxazetidine followed by a spontaneous ring closure to form a morpholine hemiaminal. acs.org
Role of Catalysts in Reaction Pathways
Catalysts play a crucial role in directing the reaction pathway, enhancing efficiency, and controlling stereoselectivity in morpholine synthesis. Both metal-based and organocatalysts are employed.
Metal Catalysts: Palladium catalysts are instrumental in carboamination reactions, as described above, facilitating the key C-N and C-C bond formations. nih.gov Iron(III) catalysts have been shown to effect a diastereoselective synthesis of disubstituted morpholines from substrates containing 1,2-amino ether and allylic alcohol functionalities, proceeding through either C-O or C-N bond formation. organic-chemistry.org Ruthenium catalysts, specifically Noyori-Ikariya type catalysts, are used in the asymmetric transfer hydrogenation of cyclic imines, which are intermediates in a tandem hydroamination/hydrogenation sequence starting from aminoalkynes to produce chiral 3-substituted morpholines with high enantiomeric excess. nih.gov Mechanistic proposals suggest that hydrogen-bonding interactions between an oxygen atom in the substrate backbone and the catalyst's ligand are critical for achieving high stereoselectivity. nih.gov
In industrial settings, such as the synthesis of unsubstituted morpholine from diethylene glycol and ammonia, solid-supported hydrogenation catalysts are key. google.com These catalysts, often composed of nickel, copper, and zinc oxides on an alumina (B75360) support, may be enhanced with promoters like lanthanum. The promoter can increase the catalyst's specific surface area, thereby improving activity and allowing for lower operating pressures. google.com
Organocatalysts: Chiral morpholine derivatives themselves can act as organocatalysts. For instance, β-morpholine-amino acids have been designed to catalyze the 1,4-addition reaction between aldehydes and nitroolefins. frontiersin.org The mechanism proceeds via the formation of a nucleophilic enamine intermediate from the aldehyde and the secondary amine of the morpholine catalyst. The steric hindrance and stereochemistry of the substituents on the morpholine catalyst control the diastereo- and enantioselectivity of the subsequent C-C bond-forming reaction. frontiersin.org However, the inherent electronic properties of the morpholine ring, such as the presence of the oxygen atom and the pyramidalization of the nitrogen, can decrease the nucleophilicity of the enamine compared to pyrrolidine-based catalysts. frontiersin.org
| Catalyst Type | Example Catalyst | Reaction Type | Mechanistic Role |
| Metal | Pd(OAc)₂ / P(2-furyl)₃ | Intramolecular Carboamination | Facilitates oxidative addition, amido-complex formation, and reductive elimination. nih.gov |
| Metal | RuCl(S,S)-Ts-DPEN | Asymmetric Transfer Hydrogenation | Reduces cyclic imine intermediate; ligand-substrate hydrogen bonding controls stereochemistry. nih.gov |
| Metal | Ni-Cu-Zn/Al₂O₃ with La promoter | Ammoniation of Diethylene Glycol | Catalyzes dehydration and cyclization; promoter enhances surface area and activity. google.com |
| Organo | β-Morpholine-Amino Acids | Michael Addition | Forms a chiral enamine intermediate to direct stereoselective C-C bond formation. frontiersin.org |
Mechanistic Aspects of Derivatization Reactions
The this compound scaffold can be modified through various derivatization reactions, most commonly at the nitrogen atom. These reactions are crucial for modulating the compound's properties. The secondary amine of the morpholine ring is nucleophilic and readily participates in reactions like alkylation, acylation, and arylation.
N-Alkylation and N-Acylation: These are standard nucleophilic substitution or addition-elimination reactions. In N-alkylation, the morpholine nitrogen attacks an alkyl halide in an SN2 reaction, displacing the halide and forming a new C-N bond. In N-acylation, the nitrogen attacks the electrophilic carbonyl carbon of an acyl halide or anhydride (B1165640). This is typically followed by the elimination of a leaving group (e.g., a halide ion) to form an N-acylmorpholine (an amide). These derivatization techniques are fundamental in synthetic chemistry for introducing a wide array of functional groups. researchgate.netjfda-online.com
N-Arylation: The coupling of the morpholine nitrogen with an aryl halide, often accomplished via a Buchwald-Hartwig amination, is another key derivatization. This palladium-catalyzed cross-coupling reaction involves a catalytic cycle similar to that described for intramolecular carboamination, consisting of oxidative addition, N-coordination, deprotonation, and reductive elimination.
Derivatization for Analysis: Chemical derivatization is also employed for analytical purposes. For instance, morpholine can be reacted with sodium nitrite (B80452) under acidic conditions to form N-nitrosomorpholine. nih.govresearchgate.net This derivative is more volatile and stable for gas chromatography-mass spectrometry (GC-MS) analysis. The mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic morpholine nitrogen. nih.gov
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry has become an indispensable tool for gaining deep insight into reaction mechanisms that are often difficult to probe experimentally. rsc.orgrsc.org For reactions involving morpholine synthesis and derivatization, computational methods like Density Functional Theory (DFT) can be used to:
Map Potential Energy Surfaces: Calculations can trace the energy profile of a reaction, identifying transition states, intermediates, and the activation energies for each step. This helps to determine the most likely reaction pathway. rsc.org
Analyze Transition State Geometries: The three-dimensional structure of transition states can be modeled to understand the origins of stereoselectivity. For example, in the Pd-catalyzed carboamination, computational studies could confirm the preference for a boat-like transition state (13) over a chair-like one, explaining the observed cis-stereochemistry of the product. nih.gov
Elucidate Catalyst-Substrate Interactions: Computational models can detail the non-covalent interactions, such as hydrogen bonds, between a catalyst and a substrate. rsc.org This is particularly relevant in the Ru-catalyzed asymmetric hydrogenation of morpholine precursors, where hydrogen bonding is proposed to be key to enantiocontrol. nih.gov
Predict Reactivity and Selectivity: By comparing the activation barriers for different possible pathways (e.g., regio- or stereoisomeric outcomes), computational methods can predict the major product of a reaction, guiding experimental design. rsc.org For organocatalyzed reactions, modeling the enamine intermediate formed from a morpholine catalyst can help explain its reactivity and the stereochemical outcome of the reaction. frontiersin.org
The synergy between experimental work and computational studies provides a comprehensive understanding of the intricate mechanisms governing the chemistry of this compound and related heterocyclic systems. rsc.org
Emerging Trends and Research Prospects
Innovations in Green Chemistry and Sustainable Synthetic Routes for Morpholine (B109124) Derivatives
The chemical industry is increasingly focusing on "green chemistry" to develop more environmentally friendly and efficient synthetic processes. researchgate.net For morpholine derivatives, this translates to creating new synthetic pathways that are both high-yielding and sustainable.
A significant advancement in this area is the development of a one- or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines. nih.govchemrxiv.orgchemrxiv.orgchemrxiv.org This method utilizes inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide and has shown high yields for a variety of morpholines. nih.govchemrxiv.orgchemrxiv.org The process is notable for its selective monoalkylation of primary amines and offers considerable environmental and safety advantages over traditional methods that often involve multiple steps and harsher reagents. nih.govchemrxiv.orgchemrxiv.org
Another innovative approach involves the use of visible light in a photoredox-mediated Giese-type reaction to functionalize the morpholine ring. acs.org This method allows for the concise and diastereoselective construction of highly decorated and conformationally rigid morpholines. acs.org Furthermore, researchers are exploring the synthesis of morpholine-2,5-diones from natural amino acids, which can then be polymerized to create biodegradable materials. acs.org This approach represents a novel pathway for valorizing protein-rich waste into renewable materials. acs.org
Table 1: Comparison of Traditional vs. Green Synthetic Routes for Morpholines
| Feature | Traditional Routes | Green/Innovative Routes |
|---|---|---|
| Starting Materials | Often rely on petroleum-based chemicals and hazardous reagents. | Utilize renewable feedstocks like amino acids acs.org and less hazardous reagents like ethylene sulfate. nih.govchemrxiv.org |
| Number of Steps | Typically multi-step processes. chemrxiv.org | Can be achieved in one or two steps. nih.govchemrxiv.orgchemrxiv.org |
| Reaction Conditions | Often require harsh conditions (e.g., high temperatures, strong acids/bases). | Employ milder conditions, including visible light photocatalysis acs.org and redox-neutral protocols. nih.govchemrxiv.org |
| Byproducts & Waste | Generate significant waste, including hazardous byproducts. chemrxiv.org | Produce fewer byproducts and promote atom economy. chemrxiv.org |
| Overall Efficiency | Can be inefficient and time-consuming. | Offer higher yields and improved efficiency. nih.govchemrxiv.orgchemrxiv.org |
Advanced In-Situ and Operando Characterization Techniques for Reaction Monitoring
To optimize the synthesis of complex molecules like 2-(4-methoxybenzyl)morpholine, it is crucial to monitor the reaction in real-time. Advanced spectroscopic techniques are increasingly being used for in-situ (in the reaction mixture) and operando (while the reaction is operating) characterization. nih.gov These methods provide dynamic information about reaction kinetics, intermediates, and the influence of various parameters.
In-situ spectroscopy, including mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy, allows for real-time monitoring of reaction progress. spectroscopyonline.com This is particularly valuable for reactions involving transient or labile intermediate species that would be difficult to analyze using traditional offline methods like gas chromatography (GC) or nuclear magnetic resonance (NMR). spectroscopyonline.com By tracking the concentration of reactants and products in real-time, chemists can determine reaction endpoints and develop rigorous kinetic models. spectroscopyonline.com
Operando characterization techniques go a step further by providing a detailed picture of the catalyst and reactants under actual reaction conditions. nih.gov Techniques such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) can reveal information about the catalyst's surface morphology, chemical state, and the presence of active sites during the reaction. mdpi.com This level of detail is critical for understanding reaction mechanisms and for designing more efficient and robust catalytic systems for the synthesis of morpholine derivatives. mdpi.com
Chemoinformatics and Machine Learning for Predictive Synthesis and Structure-Property Relationships
The integration of chemoinformatics and machine learning is revolutionizing the field of chemical synthesis and drug discovery. nih.govmdpi.commdpi.com These computational tools can analyze vast datasets of chemical information to predict the outcomes of reactions and to establish relationships between a molecule's structure and its properties. nih.govmdpi.com
For the synthesis of morpholine derivatives, machine learning algorithms can be trained on existing reaction data to predict the optimal conditions for a new synthesis, thereby reducing the need for extensive trial-and-error experimentation. nih.gov These models can identify patterns that a human chemist might miss, leading to the discovery of novel and more efficient synthetic routes. nih.govresearchgate.net
Furthermore, machine learning is instrumental in developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. mdpi.comcornell.edu These models use chemical descriptors to predict the biological activity or physical properties of new molecules. nih.govnih.gov For a compound like this compound, QSAR models could predict its potential therapeutic effects, while QSPR models could predict its solubility, lipophilicity, and other properties relevant to its performance as a drug. nih.govnih.gov This predictive power accelerates the design and optimization of new drug candidates. nih.govmdpi.com
Interdisciplinary Research Integrating Chemical Synthesis and Theoretical Studies of Morpholine Derivatives
The development of novel morpholine derivatives is increasingly a collaborative effort, integrating experimental chemical synthesis with theoretical and computational studies. researchgate.net This interdisciplinary approach provides a deeper understanding of reaction mechanisms and the structural features that govern a molecule's properties.
Theoretical studies, often employing quantum-chemical methods, can elucidate the intricate steps of a reaction mechanism. researchgate.net For example, a theoretical study on urethane (B1682113) formation catalyzed by morpholine and 4-methylmorpholine (B44366) revealed a seven-step mechanism and explained the difference in catalytic effectiveness between the two. researchgate.net Such insights are invaluable for designing more efficient catalysts and reaction conditions.
The combination of synthesis and theoretical studies is also crucial for understanding structure-activity relationships. nih.gov For instance, the synthesis and biological evaluation of a series of morpholine-substituted quinazoline (B50416) derivatives as anticancer agents were complemented by docking studies to understand how these compounds interact with their target protein. nih.gov This integrated approach allows for a more rational design of new therapeutic agents. By combining the practical art of chemical synthesis with the predictive power of computational chemistry, researchers can accelerate the discovery and development of new morpholine-based drugs and materials. nih.gove3s-conferences.orgresearchgate.net
Q & A
Q. What are the optimal synthetic conditions for 2-(4-Methoxybenzyl)morpholine, and how can purity be validated?
The synthesis of this compound derivatives typically involves nucleophilic substitution or catalytic coupling. For example, a reported procedure reacts morpholine (0.50 mmol) with 4-methoxybenzyl halides under mild conditions, yielding 88% product after column chromatography (SiO₂, CH₂Cl₂/EtOAc gradient). Purity is validated via ¹H/¹³C NMR, with characteristic peaks at δ 3.79 (methoxy group) and δ 3.44 (morpholine-CH₂ linkage) . Multi-step purification and spectroscopic cross-validation are critical to ensure reproducibility.
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
¹H NMR (400 MHz) and ¹³C NMR (100 MHz) are standard for confirming the methoxybenzyl and morpholine moieties. Key signals include aromatic protons (δ 7.18–7.26), methoxy singlet (δ 3.79), and morpholine protons (δ 3.70, 2.42). High-resolution mass spectrometry (HRMS) or LC-MS can resolve ambiguities in molecular weight. Column chromatography (SiO₂, CH₂Cl₂/EtOAc) is preferred for purification due to its efficacy in separating polar byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or reaction pathways?
Discrepancies in yields may arise from variations in catalyst loading, solvent purity, or reaction time. For instance, morpholine derivatives synthesized via alcohol activation catalysts (e.g., transition-metal complexes) may require strict anhydrous conditions to avoid side reactions. Systematic optimization studies, including Design of Experiments (DoE), can identify critical parameters. Cross-referencing NMR data with published spectra (e.g., δ 158.73 for the methoxybenzyl carbonyl in ¹³C NMR) ensures structural consistency .
Q. What strategies are effective in controlling stereochemistry during morpholine functionalization?
Stereochemical control in morpholine derivatives often requires chiral auxiliaries or asymmetric catalysis. For example, enantioselective synthesis of related compounds (e.g., PET tracers) employs chiral ligands or enantiopure starting materials. Techniques like chiral HPLC or circular dichroism (CD) spectroscopy are essential for verifying enantiomeric excess. Computational modeling (DFT) can also predict steric effects in transition states .
Q. How is this compound utilized in developing positron emission tomography (PET) tracers?
This scaffold is integral to norepinephrine transporter (NET) ligands, such as [¹¹C]MeNER, where the methoxybenzyl group enhances blood-brain barrier permeability. Radiolabeling studies require precise control of reaction kinetics to incorporate isotopes (e.g., ¹¹C). In vivo stability assessments (e.g., metabolite analysis via HPLC) are critical for validating tracer efficacy .
Q. What advanced analytical approaches address stability or reactivity challenges in morpholine derivatives?
Accelerated stability studies under varying pH, temperature, and light exposure can identify degradation pathways. Mass spectrometry imaging (MSI) and X-ray crystallography provide insights into solid-state stability. For reactive intermediates (e.g., during alkylation), real-time monitoring via FT-IR or Raman spectroscopy helps optimize reaction quenching .
Methodological Considerations
Q. How can researchers optimize catalytic systems for morpholine-based C–N bond formation?
Transition-metal catalysts (e.g., Pd, Cu) or organocatalysts (e.g., proline derivatives) are screened for efficiency. Key metrics include turnover number (TON) and selectivity for the methoxybenzyl moiety. Green chemistry principles (e.g., solvent-free conditions or microwave-assisted heating) improve scalability. Kinetic studies (e.g., rate vs. temperature) guide mechanistic understanding .
Q. What computational tools predict the biological activity of this compound derivatives?
Molecular docking (AutoDock, Schrödinger) identifies potential binding sites in target proteins (e.g., neurotransmitter transporters). Pharmacophore modeling highlights critical functional groups (methoxy, morpholine) for activity. ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties, reducing late-stage attrition in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
